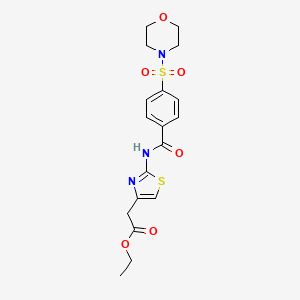

![molecular formula C17H21N3O3 B3009910 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-45-6](/img/structure/B3009910.png)

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .

Molecular Structure Analysis

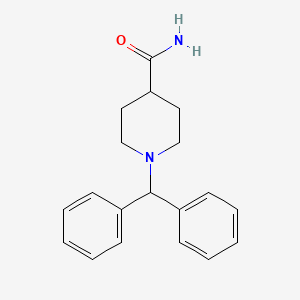

The molecular structure of this compound involves benzyl groups that are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . The compound has a molecular weight of 259.31 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.31 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación

Delta Opioid Receptor-Selective Agonist

This compound has been identified as a novel chemotype for delta opioid receptor (DOR) selectivity. It exhibits low β-arrestin 2 recruitment efficacy and submicromolar potency in reducing cAMP production, which is crucial for pain management and neurological research .

Necroptosis Inhibition

Necroptosis is a form of programmed cell death involved in various diseases. The compound has shown promise as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is a key component in the necroptosis signaling pathway. This application is significant for therapeutic interventions in diseases where necroptosis plays a role .

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition

The compound serves as an efficacious pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). This is particularly relevant for the treatment of anemia, as it can help stabilize HIF, allowing for better adaptation to hypoxic conditions .

Mecanismo De Acción

Target of Action

The primary targets of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

The compound interacts with its targets by inhibiting their function . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The inhibition of RIPK1, RIPK3, and MLKL by 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione prevents necroptosis, a form of programmed cell death . This can lead to a decrease in inflammation and immune-stress responses, which are typically induced by necroptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

8-benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLXUKLUESGDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

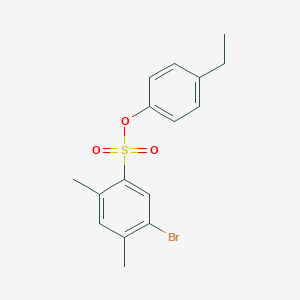

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)

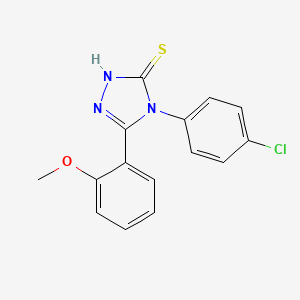

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

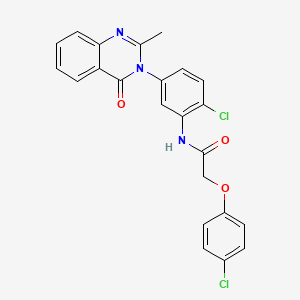

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)